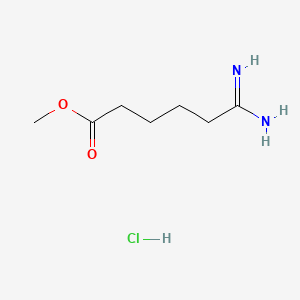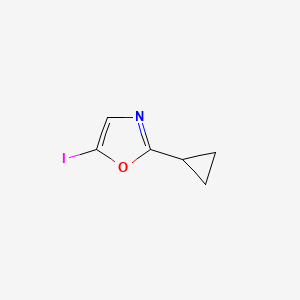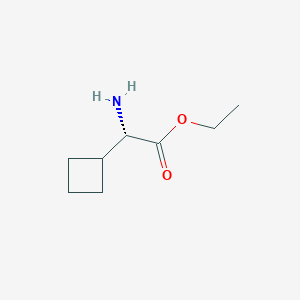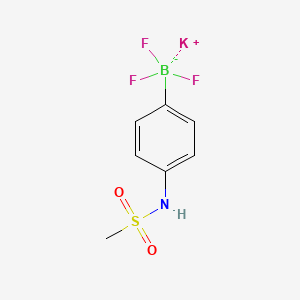
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 3rd position on the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Amino or thio-substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydroisoquinoline ring structure play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of two methyl groups at the 3rd position, which can influence its chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2919955-58-9 |
|---|---|
Fórmula molecular |
C11H15BrClN |
Peso molecular |
276.60 g/mol |
Nombre IUPAC |
8-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H |
Clave InChI |
GMVQKSWIWURLQX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CN1)C(=CC=C2)Br)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)






![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13461688.png)
amine](/img/structure/B13461689.png)


![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)

